

In-Depth Technical Guide: Chemical Properties of Kgp-IN-1 Hydrochloride

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Compound of Interest		
Compound Name:	Kgp-IN-1 hydrochloride	
Cat. No.:	B10824587	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Kgp-IN-1 hydrochloride is a potent and specific inhibitor of arginine-specific gingipain (Rgp), a cysteine protease produced by the bacterium Porphyromonas gingivalis. As a key virulence factor in periodontal disease, Rgp is a significant target for therapeutic intervention. Understanding the chemical and physical properties of its inhibitors, such as **Kgp-IN-1 hydrochloride**, is crucial for research and development in this area.

A summary of the key chemical properties of **Kgp-IN-1** hydrochloride is presented in Table 1.

Property	Value	Source
Molecular Formula	C19H25ClF4N4O3	
Molecular Weight	468.87 g/mol	
CAS Number	2097865-47-7	
Appearance	White to off-white solid	
Purity	>98% (typical)	
SMILES	O=C(NINVALID-LINK C(COC1=C(F)C(F)=CC(F)=C1 F)=O)C2CCCC2.Cl	



Solubility and Storage

Proper handling and storage of **Kgp-IN-1 hydrochloride** are essential to maintain its stability and activity.

Table 2: Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 125 mg/mL (≥ 266.60 mM)	Ultrasonic assistance may be required for complete dissolution.
Water	Insoluble	
Ethanol	Insoluble	

Storage Recommendations:

- Solid Form: Store at 4°C in a sealed container, protected from moisture.
- In Solvent: For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Mechanism of Action

Kgp-IN-1 hydrochloride functions as a selective inhibitor of arginine-specific gingipains (Rgp). Gingipains are critical to the survival and virulence of P. gingivalis, playing a role in the degradation of host tissues, dysregulation of the host inflammatory response, and nutrient acquisition for the bacterium. By inhibiting Rgp, **Kgp-IN-1 hydrochloride** can mitigate the pathogenic effects of P. gingivalis. While a specific IC50 or Ki value for **Kgp-IN-1 hydrochloride** is not publicly available, its potency is sufficient for its use as a research tool to study the effects of Rgp inhibition.

The inhibition of Rgp can impact several downstream signaling pathways. Gingipains have been shown to influence host cell signaling, including the EGFR-PI3K-AKT and p38 MAPK pathways, to modulate the inflammatory response.



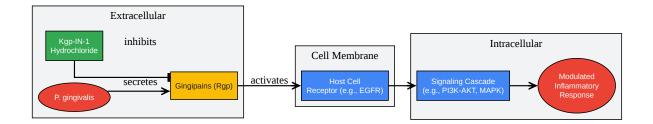




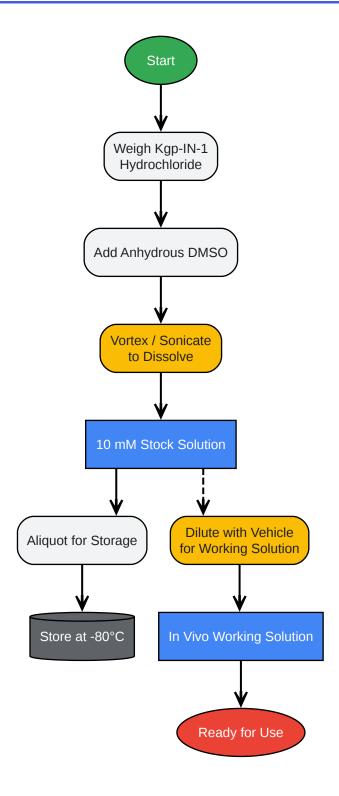
Diagram 1: Simplified Gingipain-Mediated Signaling Pathway

The following diagram illustrates a simplified representation of how gingipains from P. gingivalis can interact with host cells and modulate signaling pathways, a process that can be blocked by inhibitors like **Kgp-IN-1** hydrochloride.









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